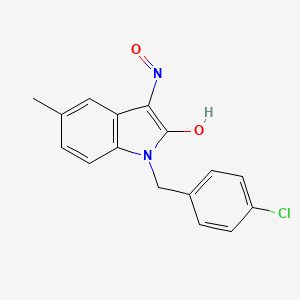

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime

Description

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime (CAS: 3265-24-5) is a synthetic indole-dione derivative featuring a 4-chlorobenzyl group at position 1, a methyl group at position 5, and an oxime moiety at position 2. The compound’s molecular formula is C₁₆H₁₂ClN₂O₂, with a topological polar surface area (TPSA) of 49.7 Ų, indicating moderate polarity . Its oxime group contributes to hydrogen-bonding capacity (H-bond donor count = 1, acceptor count = 3), which may influence solubility and molecular interactions.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methyl-3-nitrosoindol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10-2-7-14-13(8-10)15(18-21)16(20)19(14)9-11-3-5-12(17)6-4-11/h2-8,20H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYHZNMKPVOLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Indole-2,3-Dione Core

The indole-2,3-dione (isatin) scaffold is traditionally synthesized via the Sandmeyer process, which involves the reaction of substituted anilines with chloral hydrate and hydroxylamine under acidic conditions. For 5-methylisatin, the process begins with 4-methylaniline as the starting material.

Procedure :

- Oximinoacetanilide Intermediate : A mixture of 4-methylaniline (10 mmol), chloral hydrate (12 mmol), and hydroxylamine hydrochloride (15 mmol) in aqueous sulfuric acid (50% v/v) is stirred at 60°C for 3 hours. This forms the oximinoacetanilide intermediate.

- Cyclization : The intermediate is heated to 90°C in concentrated sulfuric acid for 2 hours, inducing cyclization to yield 5-methylisatin.

Key Parameters :

Oxime Formation at Position 3

The ketone at position 3 is converted to an oxime using hydroxylamine hydrochloride under reflux.

Procedure :

- Reaction Setup : 1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione (3 mmol) is dissolved in ethanol/water (3:1, 40 mL). Hydroxylamine hydrochloride (4.5 mmol) and potassium hydroxide (4.5 mmol) are added.

- Reflux : The mixture is heated at 85°C for 4 hours, cooled, and concentrated under reduced pressure.

- Purification : The crude product is washed with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 6:4) to isolate the oxime.

Critical Factors :

- A 1.5:1 molar ratio of hydroxylamine to ketone ensures complete oxime formation.

- Ethanol/water solvent enhances solubility of both organic and inorganic reactants.

Optimization of Reaction Conditions

Stoichiometric Considerations

Purification Techniques

- Flash Chromatography :

- Recrystallization : Ethanol/dichloromethane (4:1) yields crystals with >99% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Considerations

Chemical Reactions Analysis

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines .

Scientific Research Applications

Chemistry

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and acts as a reagent in various chemical reactions. Its reactivity allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells, providing a basis for further research into its potential as an anticancer drug .

Medicine

In the medical field, the compound is being explored for its therapeutic potential:

- Antidepressant-Like Activity : It has been evaluated for its ability to modulate histamine receptors and exhibit antidepressant-like effects, indicating its possible use in treating mood disorders.

- Pharmacological Investigations : Ongoing research aims to assess its efficacy as a therapeutic agent for various diseases, including cancer and infections .

Industrial Applications

The compound is also relevant in industrial settings:

- Pharmaceutical Development : As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in drug formulation processes.

- Material Science : Its unique properties may contribute to the development of new materials with specific functionalities.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antidepressant-Like | Modulates histamine receptors |

Case Study 1: Antimicrobial Evaluation

In a study published by MDPI, 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime was tested against several bacterial strains. The results indicated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a university laboratory explored the anticancer properties of this compound. The findings demonstrated that treatment with the compound resulted in increased apoptosis rates in specific cancer cell lines, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Substituent Position and Electronic Effects :

- The methyl group at position 5 in the target compound likely enhances steric bulk compared to the chloro substituent in 87423-59-4 . This substitution may alter electron density on the indole ring, affecting reactivity or binding interactions.

- O-Acyl oxime derivatives (e.g., 320421-02-1) introduce ester groups, which could improve lipophilicity and metabolic stability compared to the parent oxime .

This may enhance solubility or target affinity in biological systems .

Physicochemical Properties

Melting Points :

- Analogs with extended side chains (e.g., 12c, melting point 119–120°C) exhibit lower melting points compared to simpler derivatives, likely due to reduced crystallinity from flexible substituents .

- The target compound’s melting point is unreported, but chloro-substituted analogs (e.g., 87423-59-4) show high predicted melting points (~483°C), suggesting strong intermolecular forces in the absence of polar oxime groups .

- Polar Surface Area (TPSA): The target compound’s TPSA (49.7 Ų) is comparable to NS-309, indicating similar permeability profiles.

Biological Activity

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime is a compound of increasing interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes current knowledge regarding its biological activity, including relevant case studies and research findings.

- Molecular Formula : C16H12ClN2O2

- Molecular Weight : 285.72 g/mol

- CAS Number : Not specified in the search results but related compounds are noted.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.95 | Apoptosis |

| Compound B | HeLa | 7.01 | Cell Cycle Arrest |

| Compound C | A549 | 4.2 | Apoptosis |

Note: The IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanisms by which these compounds exert their anticancer effects often involve:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, thus inhibiting proliferation.

- Inhibition of Key Enzymes : Some indole derivatives have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as cyclin-dependent kinases (CDKs) and topoisomerases.

Study on Indole Derivatives

In a study conducted by Zhang et al., various indole derivatives were synthesized and tested for their anticancer properties. The study found that certain derivatives exhibited significant antiproliferative effects against HepG-2 and BT474 cell lines, with IC50 values as low as 0.71 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

In Vivo Studies

Another important aspect is the evaluation of these compounds in vivo. For instance, animal model studies have demonstrated that certain indole derivatives can significantly reduce tumor size and improve survival rates in models of breast cancer . This highlights the potential for these compounds to be developed into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione 3-oxime?

- Methodology :

- Step 1 : Start with indole derivatives (e.g., 5-methylindole-2,3-dione) as the core scaffold. Substitute the 1-position via alkylation using 4-chlorobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 4-chlorobenzyl group .

- Step 2 : Oxime formation at the 3-keto position using hydroxylamine hydrochloride under reflux in ethanol/water (pH 4–6) .

- Key Validation : Confirm regioselectivity via H-NMR (e.g., disappearance of the 3-keto proton at δ ~10.5 ppm) and HRMS for molecular ion verification .

Q. How is the structural characterization of this compound performed?

- Techniques :

- NMR Spectroscopy : H and C-NMR to confirm substitution patterns (e.g., benzyl protons at δ ~5.2 ppm, oxime proton at δ ~8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis to resolve the oxime geometry (E/Z isomerism) and dihedral angles between aromatic rings (e.g., 88.44° between indole and benzyl planes) .

- Mass Spectrometry : HR-ESI-MS to verify molecular formula (e.g., [M+H] at m/z 343.0842 for CHClNO) .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step?

- Experimental Design :

- Catalyst Screening : Compare NaH, KCO, and phase-transfer catalysts (e.g., TBAB) in polar aprotic solvents (DMF, DMSO) .

- Temperature Effects : Test room temperature vs. reflux (60–80°C) to balance reaction rate and side-product formation .

- Data Analysis : Monitor by TLC and quantify yields via HPLC. For example, NaH in DMF at 60°C achieves ~75% yield, while KCO yields ~50% due to incomplete substitution .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Structural Insights :

- Weak Interactions : C–H⋯O hydrogen bonds (2.5–3.0 Å) between oxime oxygen and adjacent aromatic protons .

- π-π Stacking : Centroid distances of ~3.4 Å between indole and benzyl rings, contributing to 3D framework stability .

- Thermodynamic Impact : These interactions lower melting points (e.g., 180–185°C) compared to non-stacked analogs .

Q. How does the oxime group influence bioactivity in related indole derivatives?

- Comparative Analysis :

- Antitumor Activity : Oxime-containing analogs (e.g., 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione) show enhanced cytotoxicity (IC ~10 µM) against HeLa cells via ROS generation, compared to non-oxime derivatives (IC >50 µM) .

- Mechanistic Probes : Use computational docking (e.g., MOE software) to predict oxime interactions with enzymes like COX-2 or topoisomerases .

Q. What strategies resolve contradictions in spectral data during characterization?

- Case Study :

- Contradiction : Observed C-NMR shifts for the oxime carbon (δ ~150 ppm) vs. predicted ~145 ppm.

- Resolution : Verify via DEPT-135 (confirms quaternary carbon) and 2D NMR (HSQC, HMBC) to assign connectivity .

- Alternative Methods : Compare with XRD-derived bond lengths (C=N: ~1.28 Å) to validate resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.